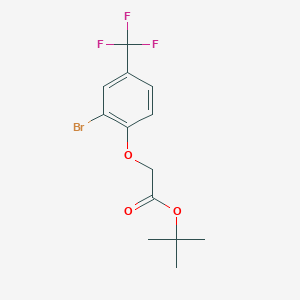
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is represented by the InChI code:1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 . This indicates that the compound has a molecular weight of 355.15 . Physical And Chemical Properties Analysis
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate has a molecular weight of 355.15 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity
Synthetic Phenolic Antioxidants (SPAs), including compounds similar to Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate, are used widely in industrial and commercial products. Studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues, raising concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity (Liu & Mabury, 2020).
Synthetic Applications
Research on metal cation-exchanged clay catalysts for organic synthesis reveals the potential for creating environmentally friendly catalysts that could be used in the synthesis of complex molecules, including ethers similar to Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate (Tateiwa & Uemura, 1997). Such catalysts offer a reusable and sustainable option for various synthetic applications.
Bioactivities and Natural Sources
The study of natural sources and bioactivities of phenolic compounds, including 2,4-Di-Tert-Butylphenol and its analogs, highlights the potential for discovering new bioactive compounds with various applications in pharmaceuticals and agrochemicals. These compounds are found across a wide range of species and exhibit potent toxicity against testing organisms, suggesting a role in natural defense mechanisms and potential for development into bioactive agents (Zhao et al., 2020).
Environmental Pollution and Remediation
The environmental pollution and ecotoxicity of related phenolic compounds, such as 4-tert-Octylphenol, have been reviewed, highlighting their widespread occurrence and persistence in the environment, as well as their potential for endocrine disruption. This underscores the need for effective remediation strategies and the development of alternative compounds with reduced environmental impact (Olaniyan et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDISMUPOSDFKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

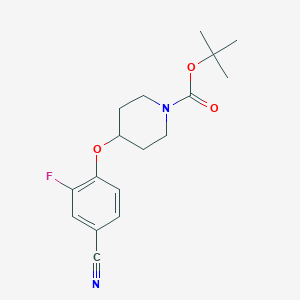
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
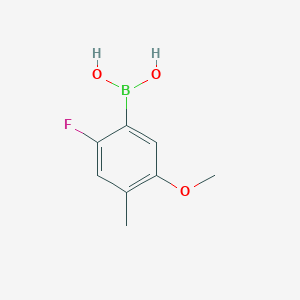
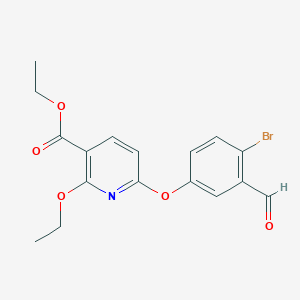
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
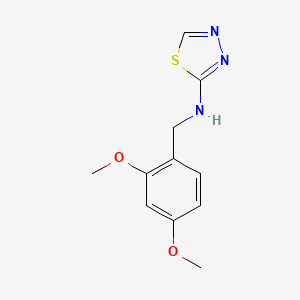
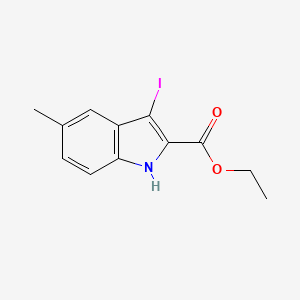
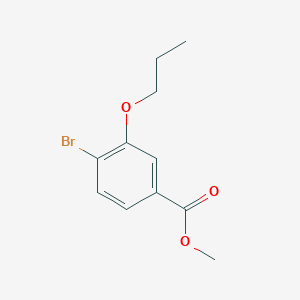
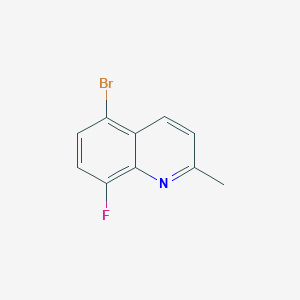
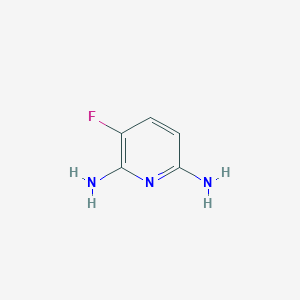
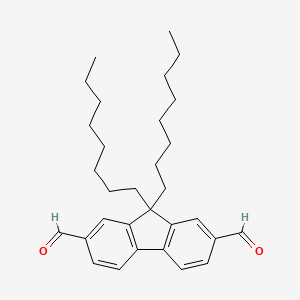
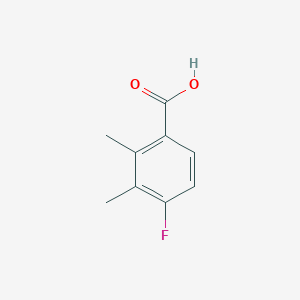
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)